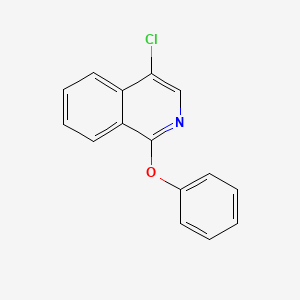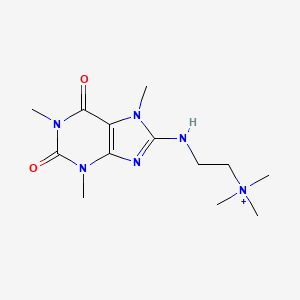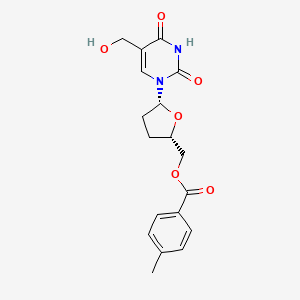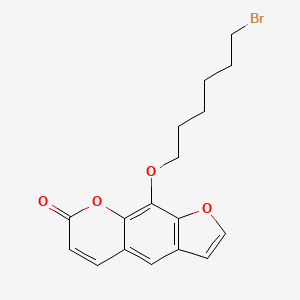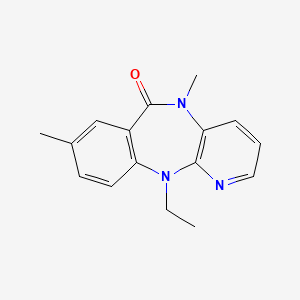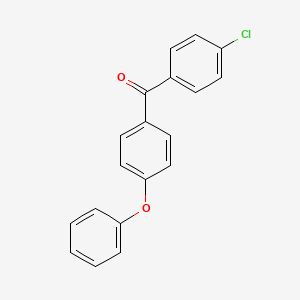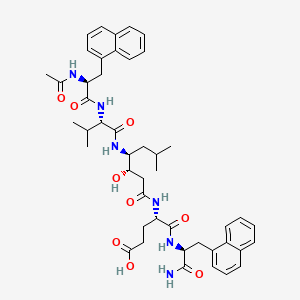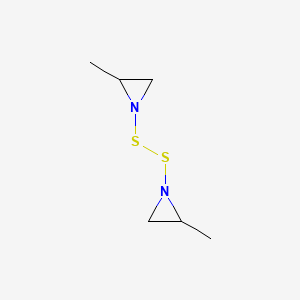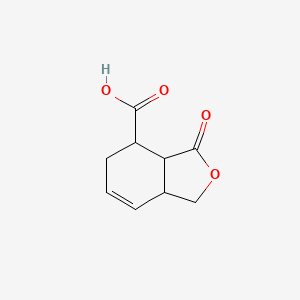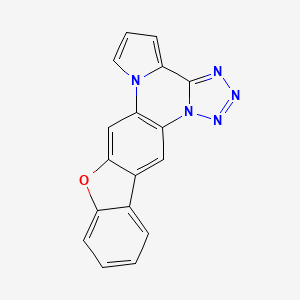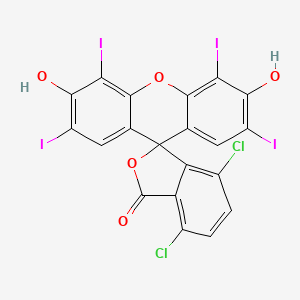
Solvent Red 47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly used in various industrial applications due to its vibrant red color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 47 typically involves the iodination of fluorescein derivatives. The process includes the following steps:
Starting Material: Fluorescein is used as the starting material.
Iodination: The fluorescein is subjected to iodination using iodine and an oxidizing agent such as potassium iodate.
Chlorination: The iodinated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process is optimized for high yield and purity, ensuring the dye meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Solvent Red 47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes.
Aplicaciones Científicas De Investigación
Solvent Red 47 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and spectroscopy.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of plastics, textiles, and inks.
Mecanismo De Acción
The mechanism by which Solvent Red 47 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The dye’s structure allows it to bind to specific sites, altering the physical and chemical properties of the target molecules. This binding can affect various pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Solvent Red 24: Another red dye with similar applications but different chemical structure.
Solvent Red 49: Used in similar industrial applications but has different stability and solubility properties.
Uniqueness
Solvent Red 47 is unique due to its high iodine content, which imparts specific optical properties and stability. This makes it particularly suitable for applications requiring long-lasting and vibrant coloration .
Propiedades
Número CAS |
6859-68-3 |
|---|---|
Fórmula molecular |
C20H6Cl2I4O5 |
Peso molecular |
904.8 g/mol |
Nombre IUPAC |
4,7-dichloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H6Cl2I4O5/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26/h1-4,27-28H |
Clave InChI |
STRXNPAVPKGJQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



